molecular formula C3H10N2O B154962 1,3-Diamino-2-propanol CAS No. 616-29-5

1,3-Diamino-2-propanol

Cat. No. B154962
CAS RN: 616-29-5
M. Wt: 90.12 g/mol
InChI Key: UYBWIEGTWASWSR-UHFFFAOYSA-N
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Description

1,3-Diamino-2-propanol is a versatile bidentate diamine ligand used in the synthesis of a variety of organometallic compounds . It serves as a precursor to synthesize the fluorogenic dsDNA binder, N1, N3 -bis (4-amidinophenyl)propane-1,3-diamine (BAPPA) . It can also be used as a branching unit in the synthesis of peptide dendrimers .


Synthesis Analysis

1,3-Diamino-2-propanol is synthesized by reacting Epichlorohydrin with ammonia in an alkaline environment by adding sodium hydroxide . The product then undergoes a series of purification steps .


Molecular Structure Analysis

The molecular formula of 1,3-Diamino-2-propanol is C3H10N2O . The linear formula is NH2CH2CH(OH)CH2NH2 .


Chemical Reactions Analysis

1,3-Diamino-2-propanol is used in the synthesis of a variety of organometallic compounds . It is a precursor to synthesize the fluorogenic dsDNA binder, N1, N3 -bis (4-amidinophenyl)propane-1,3-diamine (BAPPA) .


Physical And Chemical Properties Analysis

1,3-Diamino-2-propanol has a density of 1.1±0.1 g/cm3 . The boiling point is 236.6±20.0 °C at 760 mmHg . The flash point is 96.9±21.8 °C . The molar refractivity is 24.5±0.3 cm3 . It has 3 H bond acceptors, 5 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

1,3-Diamino-2-propanol: A Comprehensive Analysis of Scientific Research Applications

Formaldehyde Absorbent: 1,3-Diamino-2-propanol is utilized as an absorbent for formaldehyde, a common chemical used in various industrial processes. Its ability to capture and neutralize formaldehyde makes it valuable in environments where formaldehyde vapors need to be controlled .

2. Carbon Dioxide and Acid Gas Absorption This compound is also effective in the absorption of carbon dioxide and other acid gases. Its application is crucial in industries and research facilities where the management of these gases is necessary for environmental control and worker safety .

Pharmaceutical Intermediate: In the pharmaceutical industry, 1,3-Diamino-2-propanol serves as an intermediate in the synthesis of various drugs. Its role is pivotal in creating complex molecules required for medication development .

Organic Synthesis: The compound finds extensive use in organic synthesis, where it acts as a building block for creating a wide range of organic compounds with diverse applications .

Fluorogenic dsDNA Binder Synthesis: It is a precursor in synthesizing N1, N3-bis(4-amidinophenyl)propane-1,3-diamine (BAPPA), a fluorogenic binder for double-stranded DNA (dsDNA). This application is significant in genetic research and diagnostics .

Peptide Dendrimer Synthesis: As a branching unit, 1,3-Diamino-2-propanol is used in the synthesis of peptide dendrimers. These are highly branched, tree-like structures that have potential applications in drug delivery systems and nanotechnology .

Organometallic Compound Synthesis: This versatile bidentate diamine ligand is employed in synthesizing various organometallic compounds, which are crucial in catalysis and materials science research .

Polymeric Material Synthesis: The compound has been used in synthesizing polymeric materials such as poly(2-hydroxypropylene imine) and its derivatives. These polymers have potential applications in biomedicine and materials engineering .

Each of these applications demonstrates the versatility and importance of 1,3-Diamino-2-propanol in scientific research across multiple fields.

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Safety and Hazards

1,3-Diamino-2-propanol is a hazardous chemical . It is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) .

Relevant Papers Several papers have been published on 1,3-Diamino-2-propanol. For instance, a paper titled “Novel tertiary diamines of the 1,3-diamino-2-propanol family, process for the synthesis thereof and use thereof for removing acidic compounds from a gaseous effluent” discusses the synthesis of novel tertiary diamines of the 1,3-diamino-2-propanol family . Another paper titled “Narrowing the pore size distribution of a piperazine-based ultrathin polyamide film with the addition of 1,3-diamino-2-propanol (DAP)” discusses the use of 1,3-diamino-2-propanol in narrowing the pore size distribution of a piperazine-based ultrathin polyamide film .

properties

IUPAC Name

1,3-diaminopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H10N2O/c4-1-3(6)2-5/h3,6H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBWIEGTWASWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060663
Record name 2-Propanol, 1,3-diamino-
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Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Diamino-2-propanol

CAS RN

616-29-5
Record name 1,3-Diamino-2-propanol
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Record name 1,3-Diamino-2-propanol
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Record name 1,3-Diamino-2-propanol
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Record name 2-Propanol, 1,3-diamino-
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Record name 1,3-diaminopropan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: The molecular formula of 1,3-Diamino-2-propanol is C3H10N2O, and its molecular weight is 90.12 g/mol.

ANone: 1,3-Diamino-2-propanol has been characterized using various spectroscopic techniques, including:

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: [, , , , , ] NMR provides information about the hydrogen and carbon environments within the molecule, confirming its structure.
  • IR (Infrared) Spectroscopy: [, , , ] IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrations. The presence of characteristic peaks for amine (N–H), hydroxyl (O–H), and alkyl (C–H) groups can be observed.
  • Mass Spectrometry (MS): [, , ] MS determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound.

A: Yes, 1,3-Diamino-2-propanol is soluble in water. [] This solubility allows for its use in a variety of aqueous-based applications, including its investigation as a potential ligand in metal complexes. [, , , ]

A: The presence of both amine (NH2) and hydroxyl (OH) groups in 1,3-Diamino-2-propanol contributes to its ability to form hydrogen bonds. These hydrogen bonding capabilities make it compatible with a range of materials, including polymers and solvents, and also influence its interactions with metal ions in complex formation. [, , , ]

A: While 1,3-Diamino-2-propanol itself might not be a catalyst in the traditional sense, derivatives of it have been incorporated into materials that demonstrate catalytic properties. For example, a covalent aromatic polymer functionalized with 1,3-Diamino-2-propanol (CAP-DAP) showed high catalytic activity for carbon dioxide-epoxide cycloaddition reactions. []

A: Yes, Density Functional Theory (DFT) calculations have been used to investigate the properties of metal complexes containing 1,3-Diamino-2-propanol derivatives. [, ] These calculations provide insights into the electronic structure, bonding, and magnetic properties of these complexes.

A: Yes, 1,3-Diamino-2-propanol has been used as a chain extender in polyurethane synthesis. [, ] Its incorporation influences the properties of the resulting polyurethane, impacting factors like thermal stability and glass transition temperature.

A: Research has explored the use of 1,3-Diamino-2-propanol as a linker in the synthesis of branched, multifunctional high-molecular weight poly(ethylene glycol)s (MultiPEGs). [] These MultiPEGs have potential applications as drug carriers and soluble synthetic supports.

A: Yes, 1,3-Diamino-2-propanol and its derivatives readily form complexes with various metal ions, including copper(II), lanthanides, vanadium(III), and iron(III). [, , , , , , , , , , , ] The presence of both nitrogen and oxygen donor atoms in the molecule allows for diverse coordination modes and the formation of complexes with varying nuclearity and structures.

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